Synthesis of Tris(dibenzylideneacetone)dipalladium(0): A Technical Guide
Synthesis of Tris(dibenzylideneacetone)dipalladium(0): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tris(dibenzylideneacetone)dipalladium(0) (B46781), commonly abbreviated as Pd₂(dba)₃, is a vital organopalladium compound extensively used as a catalyst in a wide array of organic reactions, particularly in cross-coupling reactions fundamental to medicinal chemistry and materials science.[1] This air-stable, dark purple crystalline solid serves as a crucial precursor for catalytically active palladium(0) species.[1] This guide provides an in-depth overview of the synthesis of Pd₂(dba)₃, presenting detailed experimental protocols and quantitative data to facilitate its effective preparation in a laboratory setting.
Core Properties of Tris(dibenzylideneacetone)dipalladium(0)
Pd₂(dba)₃ is a coordination complex where two palladium atoms are bridged by three molecules of dibenzylideneacetone (B150790) (dba). The dba ligands are weakly bound and can be readily displaced by other ligands, such as phosphines, making it an excellent source of palladium(0) for in-situ catalyst generation.[1] It is often supplied as the chloroform (B151607) adduct, Pd₂(dba)₃·CHCl₃, as it is commonly recrystallized from chloroform.[2] The purity of commercially available samples can be variable and may contain palladium nanoparticles.[3][4]
| Property | Value |
| Molecular Weight | 915.72 g/mol |
| Appearance | Dark purple to black crystalline powder[1] |
| Melting Point | 152-155 °C[1] |
| Solubility | Insoluble in water; Soluble in organic solvents like chloroform, benzene, and tetrahydrofuran (B95107) (THF)[1] |
| Stability | Air and moisture sensitive; should be stored under an inert atmosphere[1] |
Synthesis Protocols
The synthesis of Pd₂(dba)₃ generally involves the reduction of a palladium(II) salt in the presence of dibenzylideneacetone.[1] Several procedures have been reported, with variations in the palladium source, solvent, and reaction conditions. Below are detailed protocols for common synthesis methods.
Protocol 1: Synthesis from Sodium Tetrachloropalladate(II)
This method, first reported in 1970, is a foundational procedure for preparing Pd₂(dba)₃.[2]
Experimental Protocol:
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In a round-bottom flask, dissolve sodium tetrachloropalladate(II) (Na₂PdCl₄) in methanol (B129727).
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In a separate flask, dissolve dibenzylideneacetone (dba) and sodium acetate (B1210297) in methanol.
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Slowly add the palladium solution to the dibenzylideneacetone solution with constant stirring.
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A dark purple precipitate of Pd₂(dba)₃ will form.
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Continue stirring the mixture at room temperature for a specified time.
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Collect the precipitate by filtration.
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Wash the solid sequentially with methanol and then with water.
-
Dry the final product under vacuum.[1]
Quantitative Data:
| Reactant | Molar Ratio | Notes |
| Na₂PdCl₄ | 1 | Palladium(II) source |
| Dibenzylideneacetone (dba) | >1.5 | Typically used in slight excess |
| Sodium Acetate | Base | |
| Solvent | Methanol | |
| Typical Yield | Not consistently reported | Varies based on scale and specific conditions |
Protocol 2: Synthesis from Palladium(II) Chloride
A patented process describes a method for preparing the chloroform adduct of Pd₂(dba)₃, which is often the commercially available form.[5]
Experimental Protocol:
-
Under a nitrogen atmosphere, prepare a solution of lithium tetrachloropalladate(II) (Li₂PdCl₄) by reacting palladium chloride (PdCl₂) and lithium chloride (LiCl) in ethanol (B145695) overnight at room temperature.
-
Filter the Li₂PdCl₄ solution and wash any insolubles with ethanol.
-
In a separate reaction vessel under a nitrogen atmosphere, dissolve dibenzylideneacetone and sodium acetate in a mixture of ethanol and chloroform.
-
Degas the Li₂PdCl₄ solution and add it to the dibenzylideneacetone solution over 30 minutes while maintaining the temperature between 50-53 °C.
-
After the addition is complete, maintain the reaction mixture at this temperature for one hour.
-
Cool the reaction mixture to room temperature with continued stirring.
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Filter the mixture and wash the collected solid with deionized water.
-
Dry the product under vacuum.[5]
Quantitative Data:
| Reactant/Parameter | Value |
| Palladium(II) Chloride | 200.2 g |
| Lithium Chloride | 108 g |
| Ethanol (for Li₂PdCl₄) | 5400 ml |
| Dibenzylideneacetone | 414.3 g (3.20 molar ratio to Pd) |
| Sodium Acetate | 720.4 g |
| Ethanol (for dba solution) | 8360 ml |
| Chloroform | 2250 ml |
| Reaction Temperature | 50.6-53.2 °C[5] |
| Reaction Time | 1 hour after addition |
Protocol 3: Synthesis from Palladium(II) Acetate
This modified procedure aims to produce high-purity Pd₂(dba)₃·CHCl₃.[3]
Experimental Protocol:
-
Load palladium(II) acetate (Pd(OAc)₂), sodium acetate (NaOAc), and dibenzylideneacetone (dba) into a flask.
-
Add methanol as the solvent.
-
Heat the mixture to 40°C with stirring. The solution will turn brown-black within 5 minutes.
-
Continue heating at 40°C for 3 hours.
-
After cooling, filter the reaction mixture and wash the precipitate with methanol and then water to remove unreacted sodium acetate.
-
Dissolve the solid in chloroform and filter to remove any insoluble material.
-
To the chloroform solution, add acetone (B3395972) to precipitate the product.
-
Keep the mixture at -18°C overnight.
-
Filter the crystallized Pd₂(dba)₃·CHCl₃ and wash with cold acetone.[6]
Quantitative Data:
| Reactant/Parameter | Value |
| Palladium(II) Acetate | 1 equivalent |
| Sodium Acetate | Base |
| Dibenzylideneacetone | >1.5 equivalents |
| Solvent | Methanol, Chloroform, Acetone |
| Reaction Temperature | 40 °C[6] |
| Reaction Time | 3 hours[6] |
| Reported Purity | 99%[3] |
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of tris(dibenzylideneacetone)dipalladium(0).
Caption: Generalized workflow for the synthesis of tris(dibenzylideneacetone)dipalladium(0).
Conclusion
The synthesis of tris(dibenzylideneacetone)dipalladium(0) is a well-established process crucial for accessing a versatile palladium(0) catalyst. While the general methodology is consistent across different protocols, variations in reagents and conditions can be tailored to specific laboratory capabilities and purity requirements. The provided protocols and quantitative data offer a comprehensive resource for researchers to successfully synthesize this important compound. Careful control of the reaction atmosphere and temperature, along with thorough washing and drying, are critical for obtaining a high-quality product.
References
- 1. benchchem.com [benchchem.com]
- 2. Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN102892707B - Method for preparing Pd2(dba)3.CHCl3 - Google Patents [patents.google.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
